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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SHP389
(also known as TNO155), a potent and orally bioavailable allosteric inhibitor of Src homology-2
domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended to serve
as a core resource, presenting quantitative data, detailed experimental methodologies, and
visual representations of key biological processes to facilitate a deeper understanding of
SHP389's mechanism of action and therapeutic potential.

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that
plays a critical role in cell growth and differentiation through the RAS-mitogen-activated protein
kinase (MAPK) signaling pathway.[1][2] As a key downstream effector of receptor tyrosine
kinase (RTK) signaling, SHP2 has emerged as a compelling target for therapeutic intervention
in various cancers where this pathway is hyperactivated. SHP389 is a first-in-class, selective,
allosteric inhibitor of SHP2 that stabilizes the enzyme in a closed, auto-inhibited conformation.
[1][3] This mechanism prevents its activation and subsequent dephosphorylation of
downstream substrates, leading to the suppression of the RAS-MAPK pathway.[3]

Quantitative Selectivity and Potency Data

The following tables summarize the in vitro potency and selectivity of SHP389 against its
primary target, SHP2, as well as its activity against other cellular targets.
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Table 1: In Vitro Potency of SHP389

Assay Type Target/Cell Line IC50 Reference
SHP2 Inhibition )
] ] Wild-type SHP2 11 nM [4]
(Biochemical Assay)
p-ERK Inhibition
KYSE520 8nM [5]
(Cellular Assay)
Cell Proliferation (5-
KYSE520 100 nM [5]
day)
Table 2: Off-Target Activity of SHP389
Target IC50 Reference
Cavl.2 18 uM [5]
VMAT 6.9 uM [5]
SST3 11 uM [5]

Signaling Pathways and Mechanism of Action

SHP389 exerts its therapeutic effect by modulating the RAS-MAPK signaling cascade. The

following diagram illustrates the central role of SHP2 in this pathway and the mechanism of

inhibition by SHP389.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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